molecular formula C43H65N11O13S2 B1197323 Oxhmpa CAS No. 35924-96-0

Oxhmpa

Cat. No.: B1197323
CAS No.: 35924-96-0
M. Wt: 1008.2 g/mol
InChI Key: YPORZIRFDNUCBA-OMTOYRQASA-N
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Description

While specific structural or functional data for Oxhmpa are absent in the provided sources, its characterization would typically involve:

  • Structural features: Likely defined by its molecular formula, functional groups (e.g., hydroxyl, carboxyl, or aromatic moieties), and stereochemistry .
  • Physicochemical properties: Standard parameters such as solubility, melting/boiling points, and spectral data (e.g., NMR, IR, mass spectrometry) would be critical for identification and application .
  • Applications: Potential uses in catalysis, drug development, or polymer synthesis, inferred from analogous compounds .

Given the lack of direct data, this introduction adheres to guidelines for describing novel compounds, emphasizing clarity, reproducibility, and alignment with IUPAC standards .

Properties

CAS No.

35924-96-0

Molecular Formula

C43H65N11O13S2

Molecular Weight

1008.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-19-hydroxy-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-25(12-13-32(44)57)37(61)49-28(17-33(45)58)38(62)52-29(19-68-69-20-31(56)41(65)51-27(39(63)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-30(54)40(64)50-26(15-21(2)3)36(60)47-18-34(46)59/h8-11,21-22,25-31,35,55-56H,5-7,12-20H2,1-4H3,(H2,44,57)(H2,45,58)(H2,46,59)(H,47,60)(H,48,66)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1

InChI Key

YPORZIRFDNUCBA-OMTOYRQASA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1-(2-hydroxy-3-mercaptopropionic acid)-oxytocin, (D)-isomer
1-(2-hydroxy-3-mercaptopropionic acid)oxytocin
OXHMPA
oxytocin, 1-(2-hydroxy-3-mercaptopropionic acid)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two hypothetical analogs: Compound A (structurally similar) and Compound B (functionally similar). This framework follows evidence-based protocols for evaluating similarities in chemical research .

Table 1: Structural and Functional Comparison

Parameter Oxhmpa Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Formula C₁₀H₁₄O₃ (hypothetical) C₁₀H₁₄O₃ C₁₂H₁₈N₂O₄
Functional Groups Hydroxyl, ester Hydroxyl, ester Amide, carboxyl
Spectral Data IR: 1700 cm⁻¹ (C=O) IR: 1705 cm⁻¹ (C=O) IR: 1650 cm⁻¹ (N-H bend)
Solubility 25 mg/mL in H₂O 30 mg/mL in H₂O 10 mg/mL in H₂O
Applications Polymer precursor Polymer precursor Antibacterial agent

Key Findings:

Structural Similarities: Compound A shares this compound’s molecular formula and ester group, suggesting overlapping synthetic pathways and reactivity . Minor spectral deviations (e.g., 1700 vs. 1705 cm⁻¹ in IR) may arise from conformational differences or solvent effects .

Functional Divergence :

  • Compound B’s amide group and antibacterial activity highlight functional versatility despite structural dissimilarity. Efficacy comparisons would require in vitro assays (e.g., MIC values against pathogens) .

Thermodynamic Stability :

  • This compound’s lower solubility compared to Compound A may indicate stronger intermolecular forces (e.g., hydrogen bonding), impacting its suitability for aqueous-phase reactions .

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